N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN3O4S2 and its molecular weight is 445.48. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in PI3K/mTOR Inhibitors
Research has explored the structural modifications of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors to enhance metabolic stability. Modifications to the heterocyclic rings in these compounds have been investigated to reduce metabolic deacetylation, aiming to improve their efficacy as cancer therapeutics (Stec et al., 2011).
Antitumor Activity of Benzothiazole Derivatives
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity against a range of human tumor cell lines. These studies highlight the potential of benzothiazole structures as pharmacophores in the development of new anticancer agents (Yurttaş et al., 2015).
Src Kinase Inhibitory and Anticancer Activities
N-benzyl substituted acetamide derivatives containing thiazole rings have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds represent a new class of Src kinase inhibitors with potential therapeutic applications in cancer treatment (Fallah-Tafti et al., 2011).
Anti-inflammatory Activity
Compounds with a specific structural focus on N-(3-chloro-4-fluorophenyl)-2- derivatives have been synthesized and evaluated for their anti-inflammatory activity, indicating the therapeutic potential of these molecules in treating inflammatory conditions (Sunder & Maleraju, 2013).
Anticonvulsant Evaluation of Indoline Derivatives
Studies on indoline derivatives of benzothiazole acetamide have shown significant anticonvulsant activity in animal models, providing insights into the design of new antiepileptic drugs (Nath et al., 2021).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S2/c21-12-1-3-13(4-2-12)22-19(26)10-30-20-24-15(9-29-20)8-18(25)23-14-5-6-16-17(7-14)28-11-27-16/h1-7,9H,8,10-11H2,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUZBLCDHRFYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.